

An In-depth Technical Guide to 3-Bromo-p-toluic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-methylbenzoic acid

Cat. No.: B1266418

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This technical guide provides a comprehensive overview of 3-Bromo-p-toluic acid, including its chemical identity, physicochemical properties, synthesis, and key applications in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Identity and Synonyms

The compound commonly known as 3-Bromo-p-toluic acid is systematically named **3-bromo-4-methylbenzoic acid** according to IUPAC nomenclature.[1] It is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for **3-Bromo-4-methylbenzoic Acid**

Identifier	Value
IUPAC Name	3-bromo-4-methylbenzoic acid
Synonyms	3-Bromo-p-toluic acid, 3-Bromo-4-methylbenzoic acid
CAS Number	7697-26-9
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol
InChI Key	ZFJOMUKPDWNRFI-UHFFFAOYSA-N
Canonical SMILES	<chem>CC1=C(C=C(C=C1)C(=O)O)Br</chem>

Physicochemical Properties

3-Bromo-4-methylbenzoic acid is a white to pale yellow solid at room temperature.^[2] Its properties are summarized in the table below.

Table 2: Physicochemical Data for **3-Bromo-4-methylbenzoic Acid**

Property	Value	Reference
Melting Point	200-204 °C	
Boiling Point	329.8 ± 30.0 °C (Predicted)	
Solubility	Soluble in methanol, chloroform, and dichloromethane. Slightly soluble in acetone and ethanol. Insoluble in water.	^[3]
pKa	Data available in IUPAC Digitized pKa Dataset	^[1]
Appearance	White to pale yellow solid	^[2]

Synthesis of 3-Bromo-4-methylbenzoic Acid

The primary method for the synthesis of **3-bromo-4-methylbenzoic acid** is through the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid).^[3] The presence of the carboxyl group, a deactivating group, on the aromatic ring necessitates the use of a Lewis acid catalyst to facilitate the reaction.^[3]

Experimental Protocol: Electrophilic Bromination of 4-Methylbenzoic Acid

Materials:

- 4-Methylbenzoic acid
- Liquid bromine (Br_2)
- Anhydrous iron(III) bromide (FeBr_3) or iron filings
- Glacial acetic acid
- Dichloromethane (CH_2Cl_2)
- Sodium bisulfite solution (aqueous)
- Hydrochloric acid (HCl)
- Distilled water
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle

- Ice bath
- Büchner funnel and filter paper
- Separatory funnel

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzoic acid in a suitable solvent such as glacial acetic acid or dichloromethane.
- Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the flask.
- Cool the mixture in an ice bath.
- Slowly add liquid bromine dropwise from a dropping funnel to the stirred reaction mixture. The temperature should be maintained at 0-5 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
- Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, wash the organic layer sequentially with water and brine. If glacial acetic acid was used, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude **3-bromo-4-methylbenzoic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

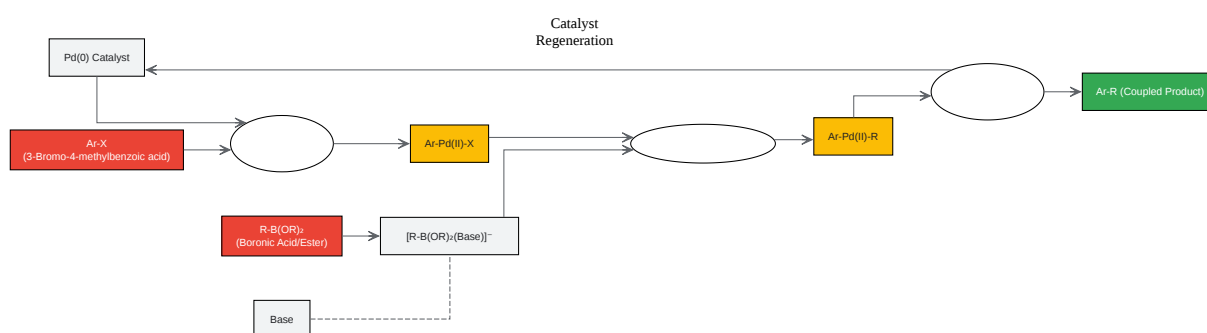
Applications in Organic Synthesis

3-Bromo-4-methylbenzoic acid is a valuable building block in organic synthesis, primarily due to the reactivity of its bromine atom and carboxylic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes **3-bromo-4-methylbenzoic acid** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, leading to the synthesis of biaryl compounds.[2] These structures are prevalent in many biologically active molecules and functional materials.

Diagram: Generalized Suzuki-Miyaura Coupling Reaction Pathway



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylbenzoic Acid

Materials:

- **3-Bromo-4-methylbenzoic acid**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene/Water, Dioxane/Water)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)
- Magnetic stirrer and stir bar
- Heating mantle with temperature control

Procedure:

- To a Schlenk flask, add **3-bromo-4-methylbenzoic acid**, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent system to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the progress of the reaction by TLC or LC-MS.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

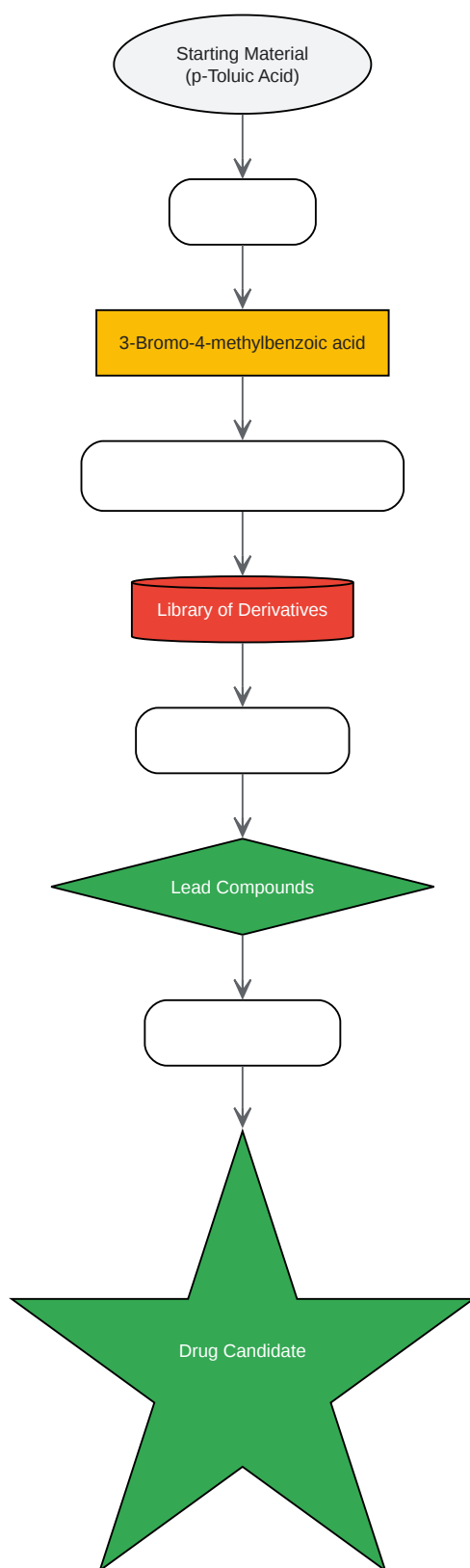
Other Applications

The carboxylic acid functional group of **3-bromo-4-methylbenzoic acid** can undergo various transformations, such as esterification, amidation, and reduction, to provide a range of derivatives.[2] It has been utilized in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives, which are of interest in medicinal chemistry.[4]

Biological and Pharmacological Relevance

While **3-bromo-4-methylbenzoic acid** itself is not typically a final drug product, it is a key intermediate in the synthesis of various biologically active molecules.[5] Its utility in constructing complex molecular architectures allows for the development of novel therapeutic agents. For instance, it has been used in the synthesis of potent, nonpeptide GPIIb/IIIa antagonists and O-spiro C-aryl glucosides as SGLT2 inhibitors.[4]

Diagram: Synthetic Workflow for Drug Discovery



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